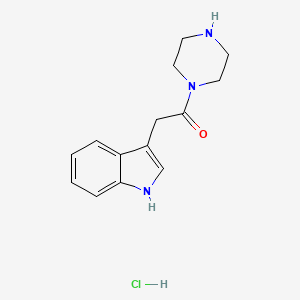

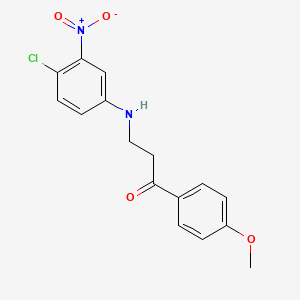

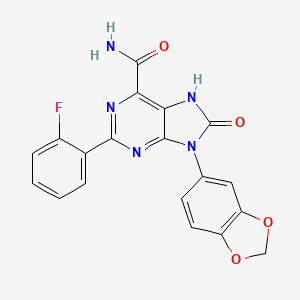

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamide derivatives is well-documented in the literature. For instance, paper describes the synthesis of kynurenine 3-hydroxylase inhibitors, which are N-(4-phenylthiazol-2-yl)benzenesulfonamides. These compounds were synthesized and their structure-activity relationship (SAR) was studied. Similarly, paper discusses the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides under solvent-free conditions. These examples provide insight into the methods that could potentially be applied to synthesize the compound , although the exact synthesis route for "N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide" is not provided.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. Paper details the structural determination of sulfonamide derivatives using NMR, mass spectroscopy, and X-ray diffraction techniques. These methods are essential for confirming the structure of synthesized compounds, including the one of interest, although it is not directly analyzed in the provided papers.

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions. Paper mentions that 2- and 4-nitrobenzenesulfonamides can be smoothly alkylated to give N-alkylated sulfonamides, which can then be deprotected to yield secondary amines. This indicates the versatility of sulfonamide compounds in synthetic chemistry, which could be relevant for further functionalization of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides depend on their molecular structure. While the papers do not directly discuss the properties of "this compound", they do provide examples of other sulfonamides. For instance, paper describes the biochemical characterization of sulfonamide inhibitors, which includes their inhibitory potency and effects in vivo. Paper highlights the high stability and easy preparation of N-acyl sulfonamides, suggesting that similar properties might be expected for the compound .

科学的研究の応用

Synthesis and Application in Anticancer Research

- Synthesis of Biologically Active Compounds: The compound is an important intermediate for synthesizing various biologically active compounds, particularly in anticancer drug research. It has been used in the synthesis of derivatives exhibiting potential biological activities (Wang et al., 2016).

Biofilm Inhibition and Cytotoxicity

- Bacterial Biofilm Inhibition: Research has been conducted on derivatives of this compound for their ability to inhibit bacterial biofilms, with some showing suitable inhibitory action against strains like Escherichia coli and Bacillus subtilis. Their cytotoxicity was also evaluated, indicating docile cytotoxicity (Abbasi et al., 2020).

Antihypertensive and Diuretic Potential

- Diuretic and Antihypertensive Agents: Studies on derivatives of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide explored their potential as diuretic and antihypertensive agents. Specific derivatives have been synthesized and evaluated for these pharmacological activities (Rahman et al., 2014).

Pro-Apoptotic Effects in Cancer Cells

- Activation of Apoptotic Genes in Cancer Treatment: Some sulfonamide derivatives, including those related to the compound , have been studied for their pro-apoptotic effects in cancer cells. These compounds significantly reduced cell proliferation and induced mRNA expression of pro-apoptotic genes (Cumaoğlu et al., 2015).

Application in Antimicrobial Research

- Synthesis of Antimicrobial Derivatives: The compound has also been used to synthesize novel derivatives with antimicrobial activities. These derivatives have been screened against various bacterial strains, showing promising results (Patel et al., 2011).

Anti-Breast Cancer Agent

- Anti-Breast Cancer Activity: Derivatives of the compound have been synthesized and evaluated for their anti-breast cancer activity. These studies include molecular docking to predict binding with estrogen receptors, indicating potent anti-breast cancer agents (Kumar et al., 2021).

特性

IUPAC Name |

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O5S/c26-25(27)17-5-7-18(8-6-17)31(28,29)23-16-3-1-15(2-4-16)19-9-10-20(22-21-19)24-11-13-30-14-12-24/h1-10,23H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWSDSQZXGMQKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529080.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)

![3-allyl-8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529094.png)

![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2529098.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2529100.png)

![Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2529101.png)